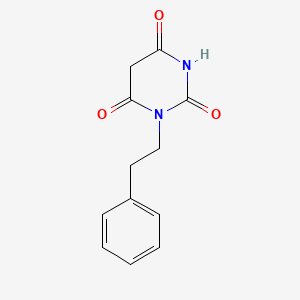
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound with a pyrimidine ring structure. The pyrimidine ring is a crucial component in many biologically active molecules, including nucleic acids, vitamins, and coenzymes .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through various methods. One common approach involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide . Another method includes the reaction of 5-(arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones with substituted benzaldehyde oximes in the presence of N-bromosuccinimide and triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
化学反应分析
Types of Reactions
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide, triethylamine, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with substituted benzaldehyde oximes can yield 1,4-diaryl-2-oxa-3,7,9-triazaspiro[4.5]dec-3-ene-6,8,10-triones and 3,4-diaryl-1,2,5-oxadiazole N-oxides .
科学研究应用
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent.
作用机制
The mechanism of action of 1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its anti-inflammatory and anticancer effects . The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interfere with cell signaling and proliferation processes .
相似化合物的比较
1-(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be compared with other pyrimidine derivatives, such as:
Pyrimidinones: These compounds have similar structures but differ in their functional groups and biological activities.
Fluoropyrimidines: These are used in cancer treatment and have different mechanisms of action compared to this compound.
Dihydropyrimidinones: These compounds are selective antagonists of certain receptors and have distinct pharmacological profiles.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development .
属性
IUPAC Name |
1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-8-11(16)14(12(17)13-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIKXQXNKSZIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
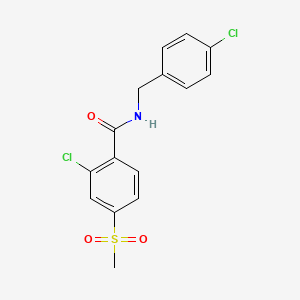
![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)
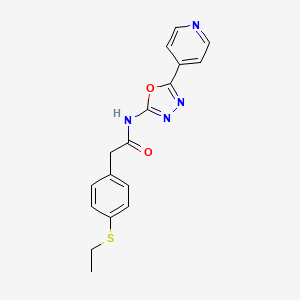
![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)
![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)

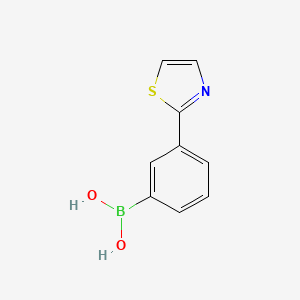

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)ethanediamide](/img/structure/B2484195.png)
![(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2484196.png)
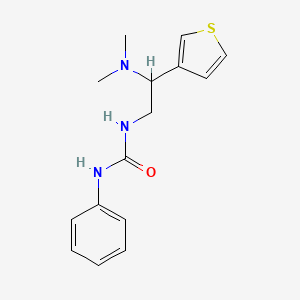
![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2484199.png)
![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)
